Acridine-1-carboxylic acid
CAS No.: 138024-65-4
Cat. No.: VC14402653
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138024-65-4 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | acridine-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H9NO2/c16-14(17)10-5-3-7-13-11(10)8-9-4-1-2-6-12(9)15-13/h1-8H,(H,16,17) |
| Standard InChI Key | OOGYVVYCCYJADG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Acridine-1-carboxylic acid (C₁₄H₉NO₂) consists of a planar tricyclic aromatic system fused with a pyridine ring and a benzene ring, modified by a carboxylic acid group at the 1-position. The substitution pattern significantly influences its electronic properties: the electron-withdrawing carboxyl group reduces π-electron density at the acridine core, enhancing solubility in polar solvents compared to unsubstituted acridine . This structural feature also introduces hydrogen-bonding capabilities, which are critical for molecular recognition in biological and catalytic systems .
The compound’s absorption and fluorescence spectra are expected to differ from its 9-carboxylic acid isomer due to variations in conjugation pathways. For instance, 9-acridinecarboxylic acid exhibits a strong absorption band near 350 nm and fluorescence emission sensitive to solvent polarity . By analogy, the 1-carboxylic acid derivative may display redshifted absorption maxima due to altered electron distribution, though experimental confirmation remains pending.
Synthetic Methodologies
Oxidation-Based Synthesis
The most viable route to acridine-1-carboxylic acid likely involves oxidation of a methyl-substituted precursor, mirroring methods developed for 9-acridinecarboxylic acid. As detailed in patent CN111777556A, 9-methylacridine undergoes oxidation using tert-butyl hydroperoxide (TBHP) under microwave irradiation in the presence of vanadyl acetylacetonate (VO(acac)₂) as a catalyst . This method achieves high atom economy (≈85%) and avoids heavy metal contaminants. Adapting this protocol for the 1-isomer would require substituting 1-methylacridine as the starting material. Key steps include:
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Batchwise Addition: Dividing the methylacridine precursor into three portions to control reaction exothermicity and improve yield.
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Microwave-Assisted Heating: Enhancing reaction efficiency (200–350 W) to reduce time from hours to minutes .
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Solvent Selection: Chloroform, optimal for stabilizing radical intermediates during oxidation .
Decarboxylative Homologation
Recent advances in C1 homologation, as reported by RSC publications, utilize acridine-derived photocatalysts to extend carboxylic acid chains . While this method targets substrate homologation, its radical-based mechanism—employing acridine/decatungstate dual catalysis—could inspire novel functionalization strategies for acridine-1-carboxylic acid itself .
Functional Applications
Catalytic and Synthetic Utility
Acridine derivatives serve as ligands and catalysts in organic transformations. The carboxylic acid group in acridine-1-carboxylic acid could act as a coordinating site for metal ions, enabling applications in:
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Photoredox Catalysis: Facilitating electron transfer processes in radical reactions .
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Acid-Base Catalysis: Participating in proton-coupled electron transfers (PCET) due to its tunable pKa .
Fluorescence and Sensing
Comparative studies on 9-acridinecarboxylic acid reveal pH-dependent fluorescence quenching, attributed to photoinduced electron transfer (PET) from the carboxylate group to the acridine core . Acridine-1-carboxylic acid may exhibit similar solvatochromic shifts, making it a candidate for environmental pH sensing or bioimaging.
Comparative Analysis of Acridine Derivatives
The table below contrasts key acridine derivatives, highlighting structural and functional distinctions:
| Compound | Substituent Position | Key Properties | Applications |
|---|---|---|---|
| Acridine | N/A | Basic, mutagenic | Dye synthesis, antiseptics |
| 9-Acridinecarboxylic Acid | 9-CO₂H | Fluorescent, pH-sensitive | Sensors, catalysis |
| Acridine-1-carboxylic Acid | 1-CO₂H | Enhanced solubility (predicted) | Catalysis (hypothetical) |
| 9-Aminoacridine | 9-NH₂ | Antibacterial, intercalator | Antimicrobial agents |
Research Frontiers and Challenges
Spectroscopic Characterization
Experimental studies on acridine-1-carboxylic acid’s photophysics are urgently needed. Time-resolved fluorescence measurements could elucidate excited-state dynamics, while computational modeling (e.g., DFT) may predict absorption/emission profiles relative to the 9-isomer .
Synthetic Optimization
Current protocols for 9-acridinecarboxylic acid rely on TBHP and VO(acac)₂ . Adapting these to the 1-isomer requires addressing steric hindrance at the 1-position, which may necessitate alternative catalysts or solvents.
Biological Activity Screening
Although unstudied, the 1-carboxylic acid’s potential as a DNA intercalator or enzyme inhibitor warrants investigation, paralleling the bioactivity of other acridine derivatives.
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